Cas no 882081-47-2 (N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide)

N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide is a thiourea-based compound featuring dual chlorophenyl and sulfanyl acetamide functionalities. Its molecular structure, incorporating carbamothioyl and sulfanyl linkages, suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of chlorophenyl groups may enhance lipophilicity, influencing binding affinity in target interactions. This compound’s structural complexity allows for selective modifications, making it a candidate for further derivatization in medicinal chemistry or crop protection research. Its stability and reactivity profile warrant careful handling under controlled conditions to ensure optimal performance in synthetic pathways.
N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide structure
882081-47-2 structure
Product Name:N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide
CAS No:882081-47-2
MF:C21H17Cl2N3OS2
MW:462.41517996788
CID:6628487
PubChem ID:3657748
Update Time:2025-05-28

N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-([(4-CHLOROANILINO)CARBOTHIOYL]AMINO)PHENYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE
    • N-(4-chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide
    • Acetamide, N-(4-chlorophenyl)-2-[[4-[[[(4-chlorophenyl)amino]thioxomethyl]amino]phenyl]thio]-
    • 882081-47-2
    • ZINC00633174
    • AKOS005108525
    • JS-2092
    • N-(4-chlorophenyl)-2-[4-[(4-chlorophenyl)carbamothioylamino]phenyl]sulfanylacetamide
    • 2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
    • 2-((4-(((4-CHLOROANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE
    • N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide
    • Inchi: 1S/C21H17Cl2N3OS2/c22-14-1-5-16(6-2-14)24-20(27)13-29-19-11-9-18(10-12-19)26-21(28)25-17-7-3-15(23)4-8-17/h1-12H,13H2,(H,24,27)(H2,25,26,28)
    • InChI Key: AZGPIJDPBBJCDT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1)(=O)CSC1=CC=C(NC(NC2=CC=C(Cl)C=C2)=S)C=C1

Computed Properties

  • Exact Mass: 461.0190099g/mol
  • Monoisotopic Mass: 461.0190099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 111Ų

N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-(4-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide Related Literature

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